N-オクチルコハク酸アミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Octyl-succinamic acid is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. N-Octyl-succinamic acid has been widely used in various fields, including chemistry, biology, and medicine.

科学的研究の応用

医薬品用途

N-オクチルコハク酸アミドは、その構造的特性により、医薬品業界で潜在的な用途があります。これは、さまざまな医薬品分子の合成の前駆体として使用できます。その両親媒性により、賦形剤として使用した場合、難溶性薬物の溶解性を高めることができます 。 さらに、医薬品のバイオアベイラビリティを改善できる薬物送達システムを作成するための構成要素として役立つ可能性があります .

食品業界

食品業界では、N-オクチルコハク酸アミドなどのコハク酸誘導体は、酸味調節剤および香味剤として機能します。それらは、食品デンプンを変性させるために使用され、疎水性物質との適合性を高め、安定な食品乳化液を作成するために不可欠です 。 この化合物は、食品保存のための天然で安価な抗酸化剤の製造にも関与する可能性があります .

樹脂製造

N-オクチルコハク酸アミドは、樹脂製造業界で使用できます。これは、バイオベースのポリエステル樹脂の構造に組み込まれ、バイオベースの含有量を高め、持続可能な材料の開発に貢献します 。これらの樹脂は、コーティング、接着剤、複合材料など、さまざまな用途で使用されます。

農薬製造

この化合物が農薬製造でどのように使用されるかは直接文書化されていませんが、その親化合物であるコハク酸は、バイオ農薬の合成に関与しています。N-オクチルコハク酸アミドは、潜在的に、標的害虫に対する安定性と活性を高めた、毒性の低いバイオ農薬の開発に使用できる可能性があります .

染料業界

染料業界では、N-オクチルコハク酸アミドは、染料の合成における中間体としての可能性について調査することができます。その化学構造により、着色剤と結合し、繊維やその他の材料用の安定な染料の製造を支援できる可能性があります .

環境用途

N-オクチルコハク酸アミドは、環境の持続可能性に用途が見出される可能性があります。その生分解性と再生可能資源から合成できる可能性により、環境に優しい製品を開発するための魅力的な化合物となります 。 有害な環境汚染物質を分解するために、生物修復プロセスで使用できる可能性があります .

作用機序

Target of Action

N-Octyl-succinamic acid is a synthetic molecule that belongs to the group of succinamic acids . It is a modified succinamic acid that has an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the amino group . The Fmoc group protects the amino group during synthesis, and it can be removed under mild conditions to expose the amino group for further functionalization . This property makes N-Octyl-succinamic acid a valuable building block for the synthesis of other molecules, such as peptides and proteins .

Mode of Action

It is known that the compound is used as a building block in solid phase peptide synthesis (spps) . In this context, the compound’s interaction with its targets would involve the formation of peptide bonds with other amino acids or peptides during the synthesis process .

Result of Action

The primary result of N-Octyl-succinamic acid’s action is the formation of peptide bonds during the synthesis of peptides and proteins . This contributes to the creation of new peptides and proteins, which can have a wide range of biological functions depending on their specific amino acid sequences.

Action Environment

The action of N-Octyl-succinamic acid is influenced by various environmental factors. For instance, the efficiency of peptide bond formation during SPPS can be affected by factors such as temperature, pH, and the concentration of the reactants . Additionally, the stability of the compound can be influenced by storage conditions. For example, it has been reported that the compound can be stored at 4°C for two years without significant decomposition .

生化学分析

Biochemical Properties

N-Octyl-succinamic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the tricarboxylic acid cycle, influencing the metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context.

Cellular Effects

N-Octyl-succinamic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, N-Octyl-succinamic acid has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which in turn affects cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of N-Octyl-succinamic acid involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, N-Octyl-succinamic acid can bind to the active sites of enzymes, altering their conformation and activity . This binding can result in changes in gene expression, further influencing cellular functions. The precise molecular interactions depend on the specific enzymes and biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Octyl-succinamic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Octyl-succinamic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of N-Octyl-succinamic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s activity. Understanding these dosage effects is crucial for determining the safe and effective use of N-Octyl-succinamic acid in various applications.

Metabolic Pathways

N-Octyl-succinamic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, N-Octyl-succinamic acid can affect the tricarboxylic acid cycle, leading to changes in the production of key metabolites. These interactions highlight the compound’s importance in regulating metabolic processes.

Transport and Distribution

The transport and distribution of N-Octyl-succinamic acid within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of N-Octyl-succinamic acid within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

N-Octyl-succinamic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its role in various biochemical processes. Understanding the subcellular localization of N-Octyl-succinamic acid provides insights into its mechanism of action and its effects on cellular functions.

特性

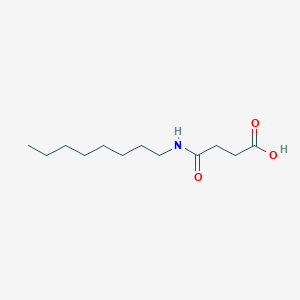

IUPAC Name |

4-(octylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKYFTBRFFARTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366269 |

Source

|

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3151-42-6 |

Source

|

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

acetic acid](/img/structure/B1348388.png)